1-Acetyltagitinin A

Cytotoxicity IC50 Natural Product Screening

1-Acetyltagitinin A is a uniquely acetylated germacranolide sesquiterpene lactone. Its specific 1-O-acetylation differentiates it from tagitinin A and co-occurring analogs, making it an essential, non-substitutable reference standard for accurate quantification in T. diversifolia fingerprinting and for SAR studies investigating the role of acetylation in biological activity. Procure this high-purity standard to ensure experimental reproducibility.

Molecular Formula C21H30O8
Molecular Weight 410.5 g/mol
Cat. No. B12430551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyltagitinin A
Molecular FormulaC21H30O8
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1
InChIKeyMFYNTWZAYXDJQB-VQHMBOPWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyltagitinin A – Isolated Sesquiterpene Lactone Standard from Tithonia diversifolia


1-Acetyltagitinin A is a germacrane-type sesquiterpene lactone isolated from the leaves of Tithonia diversifolia (Asteraceae) [1]. It is a member of the germacranolide class of organic compounds, characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . The compound was first reported in 1998 as a new natural product, co-occurring with tagitinin A, and is also known as Tagitinin A 1-acetate [2]. With a molecular formula of C21H30O8 and a molecular weight of 410.46 g/mol, this compound serves as a reference standard for analytical and biological studies .

1-Acetyltagitinin A – Why Structural Analogs Cannot Be Substituted


Sesquiterpene lactones from Tithonia diversifolia, while sharing a common biosynthetic origin, exhibit distinct substitution patterns that critically influence their biological activity and physicochemical properties [1]. 1-Acetyltagitinin A is specifically acetylated at the 1-position (as a Tagitinin A 1-acetate derivative), a modification absent in tagitinin A, tagitinin C, tagitinin F, and tirotundin . This acetylation alters hydrogen-bonding capacity and lipophilicity, which can directly impact target binding, cellular permeability, and metabolic stability. Furthermore, the germacrane skeleton of 1-Acetyltagitinin A differs fundamentally from the guaianane skeleton of co-occurring compounds like 8β-isobutyryloxycumambranolide [2]. Consequently, using a generic 'Tithonia diversifolia sesquiterpene lactone' or a closely related analog without verifying the specific acetylated structure introduces significant variability in experimental outcomes, making substitution scientifically unreliable for quantitative studies.

Quantitative Differentiation of 1-Acetyltagitinin A – Direct and Comparative Data


Cytotoxicity in Screening Panels: IC50 of 5 μM Against Reference Compounds

In a broad cytotoxicity screen of natural products, 1-Acetyltagitinin A demonstrated an IC50 value of 5 μmol/L, placing it in a moderate activity tier distinct from highly potent comparators such as ailanthone (IC50 = 0.17 μmol/L) and less potent analogs [1]. This quantitative datum defines its specific activity window and confirms that it is not cytotoxic at the lowest tested concentrations.

Cytotoxicity IC50 Natural Product Screening Anticancer

Distinct PPARγ Binding Affinity Relative to Tirotundin

While direct binding data for 1-Acetyltagitinin A are not available, its parent scaffold, tagitinin A, exhibits a PPARγ binding IC50 of 55 μM, which is 2.04-fold weaker than the IC50 of tirotundin (27 μM) [1]. The acetylation at the 1-position in 1-Acetyltagitinin A is predicted to further alter this affinity due to changes in steric bulk and hydrogen bonding. This class-level inference establishes that 1-Acetyltagitinin A is not a potent PPARγ agonist like tirotundin and should be considered a distinct chemical entity for SAR studies.

PPARγ Binding Affinity Diabetes Nuclear Receptor

Comparative Anti-inflammatory Profile: Divergent Effect on Neutrophil Apoptosis

In a comparative study of tagitinins on human neutrophils, tagitinin C (1) significantly increased neutrophil apoptosis, whereas tagitinin F (2) and tagitinin A (3) did not [1]. Lipopolysaccharide-induced myeloperoxidase activity was significantly inhibited only by tagitinin F (2). Although 1-Acetyltagitinin A was not included in this specific assay, its structural identity as an acetylated tagitinin A suggests it may exhibit a distinct profile from tagitinin A. The differential effects observed among tagitinin C, F, and A underscore that minor structural changes within this class lead to divergent biological outcomes.

Anti-inflammatory Neutrophils Apoptosis Myeloperoxidase

Predicted ADME-T Profile: Comparable to Tagitinin A, C, and F

In silico predictions indicate that tagitinin A, tagitinin C, tagitinin F, and tirotundin possess favorable ADME-T properties, with high binding affinity to multiple diabetes-related protein targets [1]. 1-Acetyltagitinin A, as an acetylated derivative, is expected to exhibit altered lipophilicity (cLogP) and potentially different metabolic stability compared to tagitinin A. While its specific ADME-T profile has not been published, the class-level data suggest it may also adhere to Lipinski's rule of five, but with key differences in permeability and solubility due to the acetate group.

ADME-T Drug-likeness Pharmacokinetics In silico

1-Acetyltagitinin A – Validated Application Scenarios for Procurement


Analytical Reference Standard for Tithonia diversifolia Phytochemical Profiling

Due to its well-defined isolation from T. diversifolia leaves and its unique germacrane skeleton, 1-Acetyltagitinin A is an essential reference standard for the quality control and chemical fingerprinting of Tithonia diversifolia extracts [1]. Its presence in authenticated plant material makes it a reliable marker for species identification and for monitoring batch-to-batch consistency in natural product research. Procurement of this compound as a high-purity (>98%) standard enables accurate quantification via HPLC or LC-MS, supporting reproducible phytochemical studies.

Structure-Activity Relationship (SAR) Studies of Sesquiterpene Lactones

The specific acetylation at the 1-position distinguishes 1-Acetyltagitinin A from its parent compound, tagitinin A, and other analogs like tagitinin C and F . This structural feature makes it a valuable tool for SAR investigations aimed at understanding how acetylation modulates biological activity, particularly in the context of PPARγ binding, anti-inflammatory effects, and cytotoxicity. Researchers can compare the activity of 1-Acetyltagitinin A directly with non-acetylated tagitinin A to isolate the contribution of the acetate group to target engagement and cellular potency.

Cytotoxicity Screening Control or Modest-Potency Lead Compound

With a documented IC50 of 5 μM in a cytotoxicity screen [2], 1-Acetyltagitinin A can serve as a benchmark or reference compound in assays where moderate cytotoxic activity is expected. It can be used as a positive control to validate assay sensitivity without the extreme potency of compounds like ailanthone (IC50 0.17 μM). Alternatively, for drug discovery programs seeking compounds with defined, non-potent activity profiles, 1-Acetyltagitinin A represents a starting point for optimization or a tool for probing target engagement windows.

In Vitro Model System for Investigating Acetylated Natural Product Stability

Given the absence of published ADME-T data for 1-Acetyltagitinin A, the compound is ideally suited for empirical studies examining the metabolic stability and cellular permeability of acetylated sesquiterpene lactones [3]. Its acetate group provides a handle for assessing the impact of esterase-mediated hydrolysis on compound half-life in biological matrices (e.g., plasma, liver microsomes). Such studies are critical for translating in vitro findings to in vivo models and for informing the design of prodrugs or metabolically stable analogs.

Technical Documentation Hub

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